N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine
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Overview
Description
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine is a complex organic compound with the molecular formula C14H22KN3O10 . This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is often used in various industrial and scientific applications due to its ability to bind with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine typically involves the reaction of glycine with hexanoic acid and a bis(carboxymethyl)amino compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions . This chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms in the compound, forming a stable ring structure .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties and applications.
Ethylenediaminetetraacetic acid (EDTA): Widely used in various applications for its strong chelating properties.
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine: A related compound with similar chelating abilities.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine is unique due to its specific structure, which provides distinct chelating properties and makes it suitable for certain applications where other chelating agents may not be as effective . Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Properties
CAS No. |
66185-80-6 |
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Molecular Formula |
C14H24N2O7 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[carboxymethyl(hexanoyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N2O7/c1-2-3-4-5-11(17)16(10-14(22)23)7-6-15(8-12(18)19)9-13(20)21/h2-10H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
NZDNHXURLVYLET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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